molecular formula C11H14N2O B587127 N-(indolin-3-ylmethyl)acetamide CAS No. 141524-66-5

N-(indolin-3-ylmethyl)acetamide

Cat. No.: B587127
CAS No.: 141524-66-5
M. Wt: 190.246
InChI Key: LAXCMUOKSNZPEB-UHFFFAOYSA-N
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Description

N-(Indolin-3-ylmethyl)acetamide is an indoline-based acetamide compound for research applications. Indoline and indole scaffolds are recognized in medicinal chemistry for their diverse biological activities. Research on structurally similar compounds shows that molecules with this core can serve as key intermediates or pharmacophores in developing bioactive molecules . Specifically, indoline and indole derivatives are frequently investigated as potential inhibitors of enzymes like butyrylcholinesterase (BChE) and α-amylase . For instance, some indole-acetamide derivatives have demonstrated potent inhibitory activity against α-amylase, a target for managing hyperglycemia, while other analogs have shown value as inhibitors for BChE, a target relevant to neurodegenerative conditions . The mechanism of action for related compounds often involves binding to the enzyme's active site, thereby disrupting its normal function . Researchers can utilize this compound as a versatile building block for synthesizing novel compounds or as a core structure for exploring new structure-activity relationships in various biochemical contexts. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

141524-66-5

Molecular Formula

C11H14N2O

Molecular Weight

190.246

IUPAC Name

N-(2,3-dihydro-1H-indol-3-ylmethyl)acetamide

InChI

InChI=1S/C11H14N2O/c1-8(14)12-6-9-7-13-11-5-3-2-4-10(9)11/h2-5,9,13H,6-7H2,1H3,(H,12,14)

InChI Key

LAXCMUOKSNZPEB-UHFFFAOYSA-N

SMILES

CC(=O)NCC1CNC2=CC=CC=C12

Synonyms

Acetamide, N-[(2,3-dihydro-1H-indol-3-yl)methyl]-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares N-(indolin-3-ylmethyl)acetamide with structurally related indole/indoline derivatives:

Compound Name Molecular Formula Key Structural Features Biological Activity Key Differences
This compound Not explicitly stated Indoline core with acetamide at 3-position Hypothesized to modulate neurotransmitter systems Unique indoline scaffold with acetamide linkage
Indole-3-acetic acid C₁₀H₉NO₂ Indole core with acetic acid at 3-position Plant growth hormone; regulates cell elongation Carboxylic acid group instead of acetamide
N-(1H-Indol-6-yl)acetamide C₁₀H₁₀N₂O Indole core with acetamide at 6-position Antimicrobial, anticancer Substitution position on indole ring
5-Methylisatin C₉H₇NO₂ Indoline-2,3-dione with methyl substitution Anticancer, anti-inflammatory Oxo groups at 2- and 3-positions; lacks acetamide
N-(2-Ethoxyphenyl)acetamide C₁₀H₁₃NO₂ Ethoxy-phenyl group with acetamide Intermediate in drug synthesis Lacks indoline/indole core
N-(5-Chloro-3H-inden-1-yl)acetamide C₁₁H₁₀ClNO Indene core with chloro and acetamide groups Potential anticancer activity Non-indoline bicyclic structure
(a) Indole-3-acetic acid

A plant hormone with a carboxylic acid group, it regulates growth via auxin signaling pathways. Unlike this compound, it lacks the acetamide group, which limits its application in mammalian systems .

(b) N-(1H-Indol-6-yl)acetamide

This indole derivative exhibits antimicrobial and anticancer properties due to its 6-position acetamide substitution.

(c) 5-Methylisatin

An indoline-2,3-dione derivative, it inhibits kinases and inflammatory mediators. The absence of an acetamide group reduces its solubility compared to this compound .

(d) N-(5-Chloro-3H-inden-1-yl)acetamide

This compound’s indene core differs from indoline but shares chloro and acetamide functionalities. It is studied for anticancer activity, though its pharmacokinetics may vary due to structural differences .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The indoline core in this compound likely increases lipophilicity compared to indole derivatives like indole-3-acetic acid, enhancing blood-brain barrier penetration .
  • Solubility : The acetamide group improves aqueous solubility relative to halogenated analogs (e.g., 6-bromoindole) .
  • Metabolic Stability : Indoline derivatives generally exhibit greater metabolic stability than indoles due to reduced aromaticity .

Preparation Methods

Iminization and Reductive Acetylation

A widely adopted method involves iminization of indole-3-carbaldehyde derivatives followed by reductive amination and acetylation (Figure 1).

Procedure :

  • Iminization : Indole-3-carbaldehyde reacts with 3,4,5-trimethoxyaniline in acetic acid to form an imine intermediate.

  • Reduction : The imine is reduced using NaBH4 in methanol, yielding a secondary amine.

  • Acetylation : The amine undergoes acetylation with chloroacetyl chloride in the presence of triethylamine, producing the target acetamide.

Optimization :

  • Solvent: Toluene or DMF for iminization.

  • Catalysts: Triethylamine enhances acetylation efficiency.

  • Yield: 43–85%, depending on substituents.

Table 1: Key Reaction Parameters for Iminization-Acetylation

StepReagents/ConditionsYield (%)Reference
IminizationAcetic acid, 70°C, 3 h75–80
ReductionNaBH4, MeOH, rt, 2 h90–95
AcetylationChloroacetyl chloride, Et3N43–85

Coupling Reagent-Mediated Synthesis

Carbodiimide-based coupling agents, such as DCC (dicyclohexylcarbodiimide), facilitate direct amide bond formation between indole-3-acetic acid and amines.

Procedure :

  • Activation : Indole-3-acetic acid is activated with DCC and HOBt (1-hydroxy-1,2,3-benzotriazole) in tetrahydrofuran (THF).

  • Coupling : The activated intermediate reacts with 3-aminomethylindole at room temperature.

  • Purification : Column chromatography (SiO2, ethyl acetate/petroleum ether) isolates the product.

Advantages :

  • High regioselectivity and minimal side reactions.

  • Compatible with sensitive functional groups.

Table 2: Performance of Coupling Agents

Coupling AgentSolventTemperatureYield (%)Reference
DCC/HOBtTHF20°C79
CDI (1,1-carbonyldiimidazole)DMF70°C82

Multi-Step Sequential Functionalization

A sequential approach involving indole methylation, formylation, and acetylation is employed for complex derivatives.

Procedure :

  • Methylation : 1-Methylindole is treated with phosphorus oxychloride in DMF to generate 3-chloromethylindole.

  • Formylation : Reaction with sodium hydride and iodomethane yields 3-formyl-1-methylindole.

  • Acetylation : The formyl group is converted to an acetamide via reductive amination and acyl chloride coupling.

Key Insight :

  • Microwave irradiation reduces reaction time in four-component syntheses.

  • Yield : 55–83% over four steps.

Four-Component Reaction Under Microwave Irradiation

A novel one-pot method utilizes arylglyoxal monohydrate, Meldrum’s acid, anilines, and indole derivatives under microwave conditions.

Procedure :

  • Condensation : Arylglyoxal, Meldrum’s acid, and aniline form a β-ketoamide intermediate.

  • Indole Incorporation : The intermediate reacts with indole-3-acetic acid under microwave irradiation (100°C, 20 min).

  • Isolation : Precipitation and filtration yield the pure product.

Advantages :

  • Rapid synthesis (≤30 min).

  • No chromatographic purification required.

Table 3: Microwave vs. Conventional Heating

ParameterMicrowaveConventionalReference
Time20 min24 h
Yield78%65%

Comparative Analysis of Synthetic Routes

Efficiency : The microwave-assisted four-component method achieves the shortest reaction time (20 min) but requires specialized equipment. Conversely, iminization-acetylation offers scalability for industrial applications.

Yield Optimization : Coupling reagent-mediated syntheses provide the highest yields (79–82%) but incur higher costs due to reagents like DCC.

Practical Considerations :

  • Cost : Iminization-acetylation is cost-effective for large-scale production.

  • Purity : Column chromatography remains critical for isolating >95% pure acetamide.

Structural Elucidation and Characterization

Synthetic this compound derivatives are validated via:

  • 1H NMR : Methyl singlet at δ 2.1 ppm (acetamide CH3).

  • 13C NMR : Carbonyl resonance at δ 170–175 ppm.

  • ESI-MS : Molecular ion peaks matching theoretical m/z.

X-ray Crystallography : Confirms the planar indole ring and acetamide orientation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(indolin-3-ylmethyl)acetamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Multi-step synthesis is typical for indole-acetamide derivatives. A common approach involves:

Acylation : Reacting indolin-3-ylmethanamine with acetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product.

  • Optimization : Adjust reaction temperature (e.g., 0–5°C for acylation to minimize side reactions) and catalyst loading (e.g., 1.2 eq. acetyl chloride for complete conversion) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm the acetamide moiety (e.g., singlet at ~2.1 ppm for CH3_3) and indoline ring substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak at m/z 219.136).
  • Infrared (IR) Spectroscopy : Stretching bands at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H) confirm functional groups .

Q. How can researchers assess the compound’s potential enzyme inhibitory activity?

  • Methodological Answer :

  • Enzyme Assays : Use fluorogenic or colorimetric substrates (e.g., para-nitrophenyl phosphate for phosphatases). Monitor activity via UV-Vis spectroscopy at 405 nm .
  • IC50_{50} Determination : Perform dose-response curves with varying compound concentrations (1 nM–100 µM). Include positive controls (e.g., sodium orthovanadate for tyrosine phosphatases) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for indole-acetamide derivatives?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) using identical cell lines (e.g., HeLa or MCF-7 for cancer studies) .
  • Structural Analysis : Compare crystallographic data (if available) or computational models to identify conformational differences affecting activity .

Q. How can computational modeling predict biological targets of this compound, and what validation is required?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to screen against targets like kinases or GPCRs. Prioritize binding poses with ΔG < −7 kcal/mol .
  • Validation : Confirm predictions via surface plasmon resonance (SPR) for binding affinity (KD_D) or cellular assays (e.g., luciferase reporters for pathway activation) .

Q. What kinetic and thermodynamic parameters should be measured to optimize reaction pathways for derivatives of this compound?

  • Methodological Answer :

  • Kinetics : Use stopped-flow spectroscopy to measure reaction rates under varying temperatures (Arrhenius plots) and solvent polarities (e.g., DMF vs. THF) .
  • Thermodynamics : Calculate ΔG and ΔS via isothermal titration calorimetry (ITC) for substitution or cyclization reactions .

Q. How do pH and solvent systems influence the stability of this compound in biological assays?

  • Methodological Answer :

  • Stability Studies : Incubate the compound in PBS (pH 7.4), cell culture media (pH 6.8–7.2), and simulated gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Solvent Effects : Compare solubility and stability in DMSO (≤1% v/v) vs. PEG-400. Use dynamic light scattering (DLS) to detect aggregation .

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